molecular formula C10H12Cl2S B8078901 tert-Butyl 3,5-dichlorophenyl sulfide

tert-Butyl 3,5-dichlorophenyl sulfide

Cat. No.: B8078901
M. Wt: 235.17 g/mol
InChI Key: VXUOVUBEOUWILO-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dichlorophenyl sulfide (C₁₀H₁₂Cl₂S) is an organosulfur compound featuring a tert-butyl group bonded via a sulfur atom to a 3,5-dichlorophenyl ring. This structure confers unique physicochemical properties, including high lipophilicity due to the bulky tert-butyl group and the electron-withdrawing chlorine substituents. The compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis. Its stability and solubility in non-polar solvents (e.g., methyl tert-butyl ether) make it suitable for reactions requiring steric protection or controlled reactivity .

Properties

IUPAC Name

1-tert-butylsulfanyl-3,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2S/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUOVUBEOUWILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Chlorine Substitution Solubility (Primary Solvent) Application
tert-Butyl 3,5-dichlorophenyl sulfide C₁₀H₁₂Cl₂S 235.1 Sulfide (C-S-C) 3,5-positions Methyl tert-butyl ether* Organic synthesis, intermediates
3,5-Dichlorobenzoic acid C₇H₄Cl₂O₂ 190.9 Carboxylic acid 3,5-positions Methanol/methyl tert-butyl ether Analytical standards, derivatization
2,4-Dichlorophenyl acetic acid C₈H₆Cl₂O₂ 204.9 Carboxylic acid 2,4-positions Methanol/methyl tert-butyl ether Surrogate standards (e.g., EPA methods)
2,4-Dichlorophenyl acetic acid-methyl ester C₉H₈Cl₂O₂ 219.0 Ester (COOCH₃) 2,4-positions Methyl tert-butyl ether Performance checks in chromatography

Note: Solubility for *tert-butyl 3,5-dichlorophenyl sulfide inferred from structural analogs in methyl tert-butyl ether .

Key Research Findings

Reactivity: The sulfide group in this compound is less polar than carboxylic acids or esters in analogs, reducing hydrogen-bonding interactions and enhancing compatibility with non-polar matrices. Chlorine at the 3,5-positions (meta) provides steric and electronic symmetry, contrasting with the 2,4-substituted analogs, which exhibit ortho/para-directed reactivity in electrophilic substitutions .

Solubility and Stability: Carboxylic acids (e.g., 3,5-dichlorobenzoic acid) require derivatization (e.g., methylation) to improve volatility for gas chromatography, whereas the sulfide’s inherent solubility in methyl tert-butyl ether eliminates this step .

Analytical Applications :

  • 2,4-Dichlorophenyl acetic acid and its methyl ester are employed as surrogate standards in environmental monitoring (e.g., herbicide analysis) at concentrations of 0.5–1.6 µg/mL .
  • tert-Butyl 3,5-dichlorophenyl sulfide’s lack of polar functional groups may limit its use in aqueous systems but favors applications in organic-phase reactions or as a hydrophobic scaffold.

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